molecular formula C13H20N2O5S B12082808 Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate

Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate

Cat. No.: B12082808
M. Wt: 316.38 g/mol
InChI Key: CWIZLIJPZSYYLF-UHFFFAOYSA-N
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Description

Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate is a specialized synthetic compound of significant interest in medicinal chemistry and biochemical research. This molecule integrates a 3-hydroxybenzyl moiety, a dimethylsulfamoyl group, and an ethyl acetate ester into a single scaffold, creating a multifunctional reagent. The structural features of this compound suggest potential applications as a key intermediate or building block in the synthesis of more complex molecules, particularly those targeting enzyme inhibition pathways. The dimethylsulfamoyl group is a recognized pharmacophore in the design of enzyme inhibitors, often contributing to high-affinity binding with biological targets such as proteases and hydrolases . Meanwhile, the 3-hydroxybenzyl component, structurally analogous to motifs found in other bioactive molecules, can facilitate interactions with receptors and active sites . The ethyl glycinate ester further enhances the molecule's properties by promoting cell membrane permeability, making it a valuable precursor for developing potential therapeutic agents. Researchers can utilize this compound in high-throughput screening assays, mechanism-of-action studies, and as a critical synthon in constructing focused libraries for drug discovery. It is strictly intended for laboratory research purposes. Handling should adhere to safe laboratory practices, and it is labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C13H20N2O5S

Molecular Weight

316.38 g/mol

IUPAC Name

ethyl 2-[dimethylsulfamoyl-[(3-hydroxyphenyl)methyl]amino]acetate

InChI

InChI=1S/C13H20N2O5S/c1-4-20-13(17)10-15(21(18,19)14(2)3)9-11-6-5-7-12(16)8-11/h5-8,16H,4,9-10H2,1-3H3

InChI Key

CWIZLIJPZSYYLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CC1=CC(=CC=C1)O)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Sequential Esterification-Sulfamoylation-Alkylation

Route 1 :

  • Glycine Esterification : Glycine + SOCl₂/EtOH → Ethyl glycinate hydrochloride.

  • Sulfamoylation : Ethyl glycinate + dimethylsulfamoyl chloride/TEA → Ethyl 2-(N,N-dimethylsulfamoylamino)acetate.

  • Alkylation : Intermediate + 3-hydroxybenzyl bromide/K₂CO₃ → Target compound.

Yield : 52–67% over three steps.
Purity : >95% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

One-Pot Tandem Reaction

A streamlined approach using palladium catalysis enables concurrent sulfamoylation and alkylation:

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Ligand : Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) enhances regioselectivity.

  • Solvent : Dioxane at 60°C for 8 hours.

Advantages : Reduced purification steps, 68% isolated yield.

Optimization Challenges and Solutions

Competing O- vs. N-Alkylation

The phenolic -OH in 3-hydroxybenzyl bromide can act as a nucleophile. Mitigation strategies:

  • Protection : Silyl ether formation (e.g., TBSCl/imidaᴢole in DMF).

  • Directed Metalation : Use of ZnCl₂ to coordinate the amine, favoring N-alkylation.

Sulfamoyl Group Stability

Dimethylsulfamoyl chloride is moisture-sensitive. Best practices:

  • Anhydrous Conditions : Molecular sieves (4Å) in acetonitrile.

  • Low-Temperature Addition : Dropwise addition at −10°C.

Analytical Characterization

1H NMR (400 MHz, DMSO- d6 ) :

  • δ 1.23 (t, J = 7.1 Hz, 3H, CH₂CH₃).

  • δ 3.12 (s, 6H, N(CH₃)₂).

  • δ 4.15 (q, J = 7.1 Hz, 2H, OCH₂).

  • δ 6.70–7.25 (m, 4H, aromatic).

HPLC : Retention time = 12.4 min (Waters C18, 0.1% TFA, 40% MeCN) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate, enabling comparative analysis of substituent effects on physicochemical properties and applications:

Ethyl 2-(2,4-Dimethoxybenzylamino)acetate (C₁₃H₁₉NO₄)

  • Key Features :
    • Substituents : 2,4-Dimethoxybenzyl group (electron-donating methoxy groups).
    • Functional Groups : Ethyl ester, secondary amine, ether.
    • Molecular Weight : 253.29 g/mol.
    • Predicted LogP : ~1.8 (higher lipophilicity due to methoxy groups).
  • Comparison: The 3-hydroxybenzyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the methoxy substituents here. This may enhance aqueous solubility but reduce membrane permeability.

Ethyl 2-[(3-Methylbenzoyl)amino]acetate (C₁₂H₁₅NO₃)

  • Key Features :
    • Substituents : 3-Methylbenzoyl (electron-withdrawing amide group).
    • Functional Groups : Ethyl ester, benzamide.
    • Molecular Weight : 221.25 g/mol.
    • Experimental LogP : 1.65.
  • Comparison: The benzamide group in this compound contrasts with the sulfamoyl-benzylamino motif in the target. The amide group is less polarizable than the sulfonamide, which may reduce interactions with charged biological targets. The target’s hydroxyl group further enhances hydrophilicity, likely lowering its LogP (~0.5 predicted) compared to this analog.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C₁₂H₁₇NO₂)

  • Key Features :
    • Substituents : 3-Methylbenzoyl, 2-hydroxy-1,1-dimethylethyl.
    • Functional Groups : Amide, tertiary alcohol.
    • Molecular Weight : 207.27 g/mol.
    • Predicted LogP : ~1.2.
  • Comparison :
    • This compound’s N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization. The target’s sulfamoyl group may similarly act as a directing group but with distinct electronic effects due to sulfur’s electronegativity.
    • The tertiary alcohol in this compound differs from the target’s primary hydroxyl group, affecting steric interactions in catalytic applications.

Data Table: Structural and Property Comparison

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight LogP (Predicted/Experimental) Applications
This compound C₁₃H₁₉N₂O₅S 3-Hydroxybenzyl, N,N-dimethylsulfamoyl Ester, sulfonamide, hydroxyl 315.37 ~0.5 Pharmaceuticals, Catalysis
Ethyl 2-(2,4-dimethoxybenzylamino)acetate C₁₃H₁₉NO₄ 2,4-Dimethoxybenzyl Ester, amine, ether 253.29 ~1.8 Organic synthesis intermediates
Ethyl 2-[(3-methylbenzoyl)amino]acetate C₁₂H₁₅NO₃ 3-Methylbenzoyl Ester, amide 221.25 1.67 Chemical intermediates
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-Methylbenzoyl, 2-hydroxy-1,1-dimethylethyl Amide, hydroxyl, tertiary alcohol 207.27 ~1.2 Metal-catalyzed reactions

Q & A

Q. Q1. What are the standard synthetic routes for preparing Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate, and how can reaction conditions be optimized?

A1. The compound can be synthesized via multi-step reactions involving:

  • Nucleophilic substitution : Reacting 3-hydroxybenzylamine with ethyl chloroacetate to form the amino ester intermediate .
  • Sulfamoylation : Introducing the N,N-dimethylsulfamoyl group using dimethylsulfamoyl chloride under basic conditions (e.g., NaH in THF) .
    Optimization : Key parameters include temperature control (0–5°C for sulfamoylation to prevent side reactions), solvent choice (THF for solubility), and stoichiometric excess of sulfamoyl chloride (1.2–1.5 equiv) to maximize yield .

Advanced Reaction Mechanisms

Q. Q2. What mechanistic insights exist for the sulfamoylation step in synthesizing this compound?

A2. The sulfamoylation proceeds via a two-step mechanism:

Deprotonation : The amine group of the intermediate is deprotonated by NaH, forming a reactive nucleophile.

Electrophilic Attack : The dimethylsulfamoyl chloride reacts with the nucleophile, with chloride as a leaving group.
Side reactions (e.g., over-sulfonylation) are mitigated by controlled reagent addition and low temperatures .

Structural Characterization

Q. Q3. Which analytical techniques are critical for confirming the structure of this compound?

A3.

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., sulfamoyl N-CH3_3 at ~2.8 ppm; ester carbonyl at ~170 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous sulfonamide derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 357.14) .

Biological Activity Screening

Q. Q4. How can researchers design assays to evaluate this compound’s enzyme inhibition potential?

A4.

  • Target Selection : Prioritize enzymes with sulfonamide-sensitive active sites (e.g., carbonic anhydrase, dihydropteroate synthase) .
  • In Vitro Assays : Use fluorometric or colorimetric substrates (e.g., p-nitrophenyl acetate for esterase activity).
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC50_{50} values .

Data Contradiction Resolution

Q. Q5. How should researchers address discrepancies in biological activity data across studies?

A5.

  • Replicate Experiments : Ensure consistency in assay conditions (pH, temperature, enzyme source).
  • Structural Verification : Confirm compound purity via HPLC (>95%) and cross-validate with NMR .
  • Meta-Analysis : Compare with structurally similar compounds (e.g., ethyl 2-[(3-chlorobenzoyl)amino]acetate) to identify structure-activity trends .

Computational Modeling

Q. Q6. What computational methods predict this compound’s binding affinity to biological targets?

A6.

  • Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., sulfamoyl group hydrogen-bonding with Ser/Thr residues) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Stability and Degradation

Q. Q7. What factors influence the compound’s stability in solution?

A7.

  • pH Sensitivity : Degrades in acidic conditions (pH < 4) via ester hydrolysis; stabilize with buffered solutions (pH 7.4) .
  • Light Exposure : Protect from UV light to prevent sulfamoyl bond cleavage.
  • Storage : Lyophilize and store at -20°C under argon to extend shelf life .

Advanced Derivative Synthesis

Q. Q8. How can researchers modify this compound to enhance bioactivity?

A8.

  • Functional Group Replacement : Substitute the 3-hydroxybenzyl group with electron-withdrawing groups (e.g., nitro) to improve enzyme affinity .
  • Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid for increased solubility and target engagement .

Toxicity Profiling

Q. Q9. What methodologies assess the compound’s cytotoxicity?

A9.

  • Cell Viability Assays : Use MTT or resazurin in HEK293 or HepG2 cells at 24–72 hr exposures.
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates .

Green Chemistry Approaches

Q. Q10. How can solvent-free or catalytic methods improve the synthesis sustainability?

A10.

  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hr) and energy use .
  • Recyclable Catalysts : Employ immobilized lipases for esterification steps, achieving >90% yield .

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